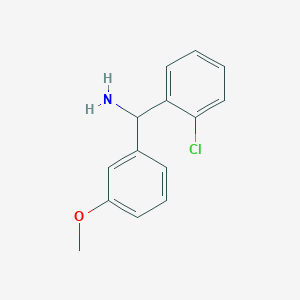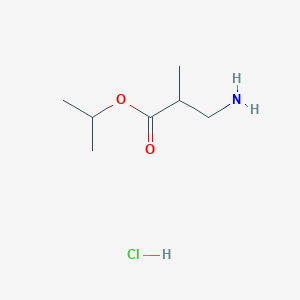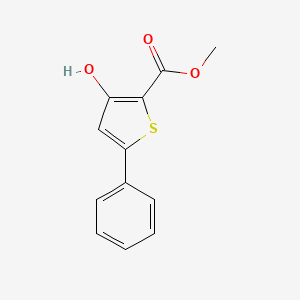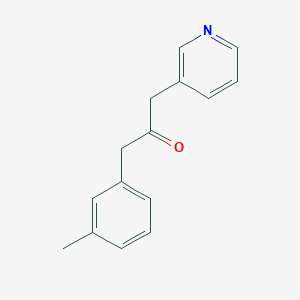![molecular formula C11H18N2O B1455804 1-[(4-甲基-1H-吡唑-1-基)甲基]环己醇 CAS No. 1495714-60-7](/img/structure/B1455804.png)
1-[(4-甲基-1H-吡唑-1-基)甲基]环己醇
描述
The compound “1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol” is a complex organic molecule that contains a pyrazole ring and a cyclohexanol group . Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and the cyclohexanol group. Pyrazole is a 5-membered ring with adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles are involved in several reactions. They are used as reagents for the preparation of various compounds, including aminothiazoles, amino-pyrido-indol-carboxamides, and pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, pyrazoles have a molar mass of around 68.079 g·mol −1, and they are weak bases .科学研究应用
Organic Synthesis
The 4-methyl-1H-pyrazol-1-yl group is often used in organic synthesis. For instance, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline was prepared in a 63% yield utilizing a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) .
Crystallography
The crystal structure of tris(4-methyl-1H-pyrazol-1-yl)methane, a compound closely related to “1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol”, has been studied . This research can provide valuable insights into the properties and potential applications of similar compounds.
Antileishmanial Activity
Compounds containing the sulfonamide functionality, which is structurally similar to the 4-methyl-1H-pyrazol-1-yl group, have shown antiparasitic activity . This suggests potential applications in the development of new antileishmanial drugs.
Antibacterial Activity
The 4-methyl-1H-pyrazol-1-yl group and its derivatives have demonstrated antibacterial properties . This makes them potential candidates for the development of new antibacterial agents.
Anti-inflammatory Activity
Compounds containing the 4-methyl-1H-pyrazol-1-yl group have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Anticancer Activity
The 4-methyl-1H-pyrazol-1-yl group and its derivatives have demonstrated anticancer properties . This makes them potential candidates for the development of new anticancer drugs.
Analgesic Activity
Compounds containing the 4-methyl-1H-pyrazol-1-yl group have shown analgesic activity . This suggests potential applications in the treatment of pain.
Antioxidant Activity
The 4-methyl-1H-pyrazol-1-yl group and its derivatives have demonstrated antioxidant properties . This makes them potential candidates for the development of new antioxidant agents.
作用机制
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with various biological targets .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .
未来方向
属性
IUPAC Name |
1-[(4-methylpyrazol-1-yl)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-10-7-12-13(8-10)9-11(14)5-3-2-4-6-11/h7-8,14H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQZASYYQRGACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



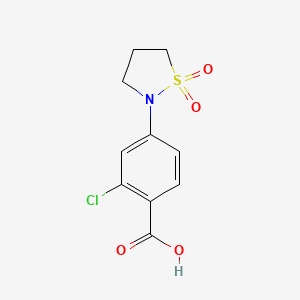
![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1455723.png)


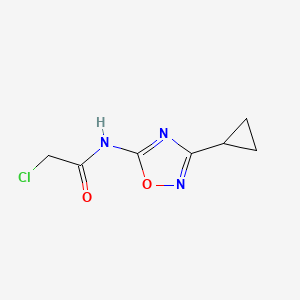
![3-Ethoxyspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1455731.png)
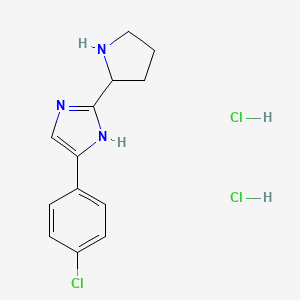
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B1455733.png)
![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)
